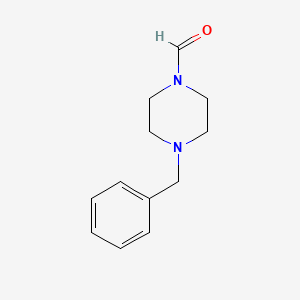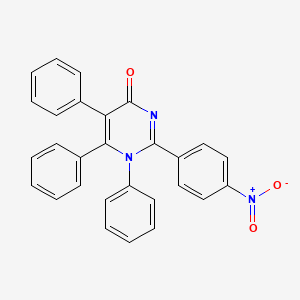
2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrimidinone core, which is substituted with a nitrophenyl group at the 2-position and triphenyl groups at the 1, 5, and 6 positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of 2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at a specific temperature range (usually between 10-40°C) for a few hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, leading to the formation of corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeted cancer therapy due to its ability to inhibit specific molecular pathways.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to inhibit the epidermal growth factor receptor (EGFR) pathway. This inhibition prevents the proliferation and spread of cancer cells by blocking the signaling pathways essential for cell survival and growth . The compound’s structure allows it to bind effectively to the active site of EGFR, thereby exerting its therapeutic effects.
類似化合物との比較
2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one can be compared with other pyrimidinone derivatives and nitrophenyl-substituted compounds. Similar compounds include:
2,4-Dinitrophenylhydrazine: Known for its use in qualitative organic analysis to detect carbonyl compounds.
4-Nitrophenylchloroformate: Used in the synthesis of carbamate derivatives with antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
88317-21-9 |
|---|---|
分子式 |
C28H19N3O3 |
分子量 |
445.5 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-1,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C28H19N3O3/c32-28-25(20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)30(23-14-8-3-9-15-23)27(29-28)22-16-18-24(19-17-22)31(33)34/h1-19H |
InChIキー |
QMEILUXWLUIMKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(C(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


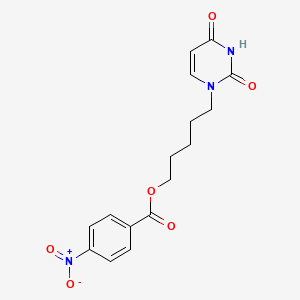

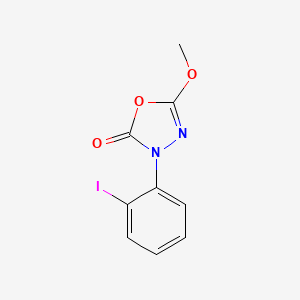
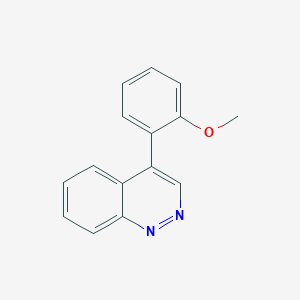

![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)

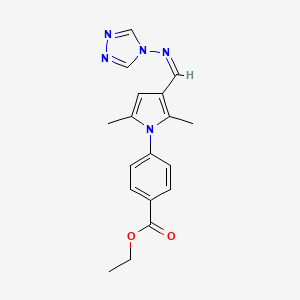
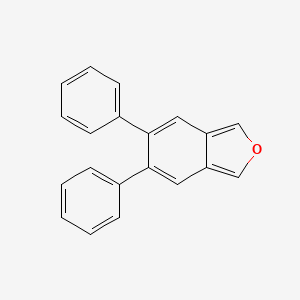

![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)
![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
